1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione typically involves the formation of the imidazole ring followed by the introduction of the pyrrolidine-2,5-dione moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha-halo ketones: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above. These methods typically require optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Catalytic hydrogenation: This method involves the reduction of nitro groups to amines using hydrogen gas and a metal catalyst.
Continuous flow synthesis: This method involves the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The imidazole ring can undergo reduction to form imidazolines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrogen gas and metal catalysts: Used for the reduction of nitro groups.
Strong acids and bases: Used for the deprotonation and protonation of the imidazole ring.
Electrophiles: Used for substitution reactions on the imidazole ring.
Major Products Formed
Amines: Formed from the reduction of nitro groups.
Imidazolines: Formed from the reduction of the imidazole ring.
Substituted imidazoles: Formed from substitution reactions on the imidazole ring.
Scientific Research Applications
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione has various scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Materials Science: This compound is used in the development of functional materials, such as dyes for solar cells and other optical applications.
Biological Research: This compound is used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity . The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules . The pyrrolidine-2,5-dione moiety can interact with proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An imidazole derivative with antibacterial and antiprotozoal properties.
Tinidazole: An imidazole derivative with similar properties to metronidazole.
Omeprazole: A substituted imidazole used as a proton pump inhibitor.
Uniqueness
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is unique due to its combination of an imidazole ring and a pyrrolidine-2,5-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
59068-37-0 |
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Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
1-[2-(4-nitroimidazol-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H10N4O4/c14-8-1-2-9(15)12(8)4-3-11-5-7(10-6-11)13(16)17/h5-6H,1-4H2 |
InChI Key |
IPWXAQRIIIEAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN2C=C(N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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